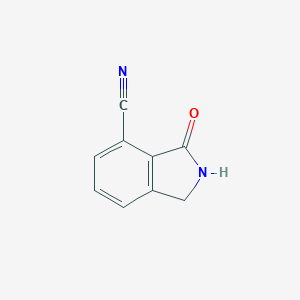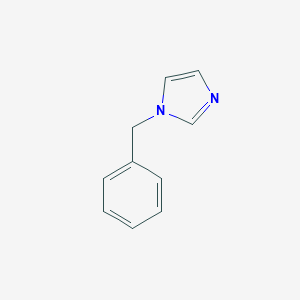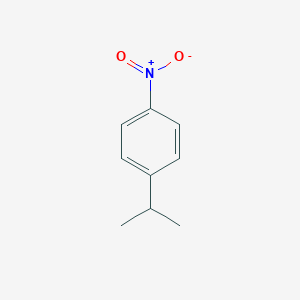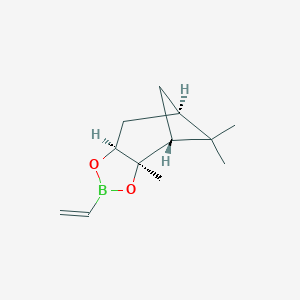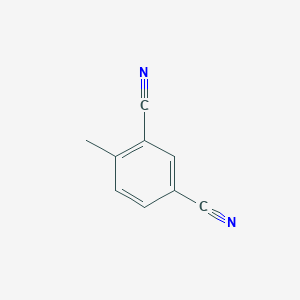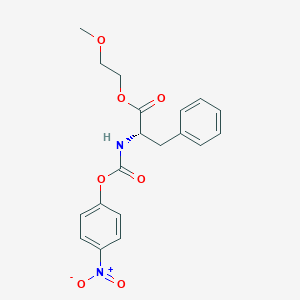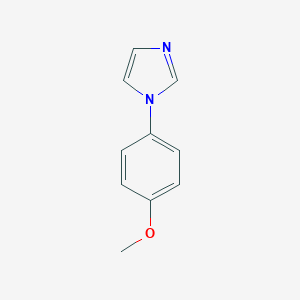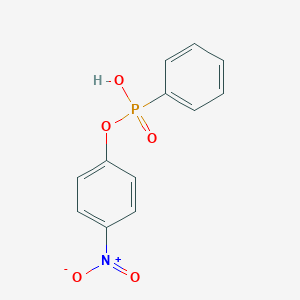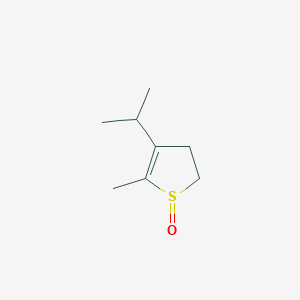
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, also known as DMTO, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMTO is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It is a colorless liquid with a pungent odor and has a molecular formula of C8H16OS.
Mechanism Of Action
The mechanism of action of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is not fully understood, but studies have suggested that it may act as an antioxidant and anti-inflammatory agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide may also interact with various enzymes and proteins in the body, leading to its observed biological effects.
Biochemical And Physiological Effects
Studies have shown that 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been shown to have potential neuroprotective effects and may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is its high purity and stability, which makes it a useful reagent in organic synthesis. However, one limitation is its toxicity, which requires careful handling and disposal. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are numerous future directions for the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide. One potential area of research is the development of new synthetic methods for 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, which can increase the yield and purity of the compound. Another area of research is the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential applications in the treatment of neurodegenerative diseases. Additionally, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential use as a catalyst in organic synthesis and materials science can be further explored. Overall, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is a promising compound with numerous potential applications, and further research is needed to fully understand its properties and potential uses.
Synthesis Methods
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide can be synthesized through various methods, including the reaction of 2-methyl-3-isopropylthiophene with hydrogen peroxide in the presence of a catalyst. Another method involves the oxidation of 2-methyl-3-isopropylthiophene with potassium permanganate. These methods have been extensively studied and optimized to increase the yield and purity of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide.
Scientific Research Applications
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been used as a reagent for the synthesis of various compounds, including heterocycles and carbonyl compounds. In the pharmaceutical industry, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential use as an anti-inflammatory and antioxidant agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been studied for its potential applications in materials science, including the synthesis of polymers and composites.
properties
CAS RN |
133966-46-8 |
|---|---|
Product Name |
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide |
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C8H14OS/c1-6(2)8-4-5-10(9)7(8)3/h6H,4-5H2,1-3H3 |
InChI Key |
ZYCQZGYYLCESET-UHFFFAOYSA-N |
SMILES |
CC1=C(CCS1=O)C(C)C |
Canonical SMILES |
CC1=C(CCS1=O)C(C)C |
synonyms |
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




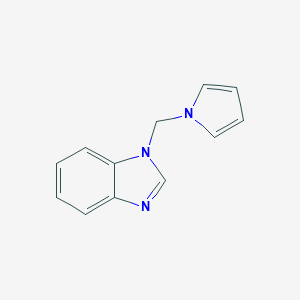
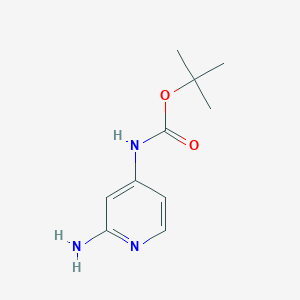
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

